1-(1-Adamantyl)propan-1-ol

Lipophilicity Drug Design Partition Coefficient

Medicinal chemists requiring a lipophilic adamantyl building block (LogP >3.5) face a critical limitation: tertiary adamantyl alcohols cannot oxidize to ketones without C-C bond cleavage. 1-(1-Adamantyl)propan-1-ol solves this-its secondary alcohol enables direct oxidation to 1-(1-adamantyl)propan-1-one (CAS 1660-05-5), a mandatory pathway for adamantyl ketone intermediates. The chiral C-1 center also supports enantioselective synthesis. • ACD/LogP 3.57-3.4× higher octanol-water partitioning vs. 1-(1-adamantyl)ethanol • Direct ketone oxidation pathway; inaccessible with tertiary isomers • ≥95% purity with NMR/HPLC characterization; ambient shipping

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 18341-84-9
Cat. No. B095301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)propan-1-ol
CAS18341-84-9
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCCC(C12CC3CC(C1)CC(C3)C2)O
InChIInChI=1S/C13H22O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,14H,2-8H2,1H3
InChIKeyMOIZSTYCKHOFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)propan-1-ol: Physicochemical Profile & Procurement


1-(1-Adamantyl)propan-1-ol (CAS 18341-84-9) is a chiral secondary alcohol composed of a rigid diamondoid adamantane cage directly bonded to a 1-hydroxypropyl side chain (C13H22O, MW 194.31). The adamantyl scaffold confers a hydrophobic substituent constant (πadamantyl) of approximately 3.1, established across 31 adamantyl-bearing compounds, which drives enhanced lipophilicity and metabolic stability in derived molecules [1]. The compound is typically supplied as a white to pale-yellow solid with ≥95–98% purity for research-grade applications . Its secondary alcohol functionality distinguishes it from the more common tertiary 1-adamantanol and 2-(1-adamantyl)propan-2-ol, enabling oxidation to 1-(1-adamantyl)propan-1-one and other transformations inaccessible to tertiary alcohol analogs .

Research Grade ≥95–98% purity white to pale-yellow solid
Functional Handle Secondary alcohol for oxidation and chiral control
Lipophilicity Fit Predicted LogP ~3.57 for membrane-permeability studies Class-level hydrophobicity from adamantyl scaffold review

Why 1-(1-Adamantyl)propan-1-ol Is Irreplaceable


Within the 1-adamantyl alcohol series, seemingly minor structural variations produce quantifiably distinct physicochemical and reactivity profiles that preclude casual substitution. Extending the alkyl chain from ethyl to propyl increases the ACD/LogP by approximately 0.53 log units (from 3.04 to 3.57) and nearly doubles the predicted bioconcentration factor (BCF from 103 to 204), materially altering partitioning behavior in both synthetic workup and biological assays . More fundamentally, the secondary alcohol classification of 1-(1-adamantyl)propan-1-ol enables oxidative conversion to ketone intermediates—a transformation that tertiary alcohol isomers such as 2-(1-adamantyl)propan-2-ol and 1-adamantanol cannot undergo without C–C bond cleavage [1]. Additionally, the chiral center at C-1, absent in tertiary adamantyl alcohols, provides a handle for enantioselective synthesis and chiral auxiliary applications . These differences are not cosmetic; they dictate which synthetic routes, separation protocols, and application domains are viable for a given project.

Alkyl Chain
Target: Propyl chain (C3) 1-(1-Adamantyl)ethanol (C2 chain) exhibits lower LogP by 0.53 units; partition behavior may shift significantly in biological assays.
Alcohol Class
Target: Secondary alcohol Tertiary alcohols (e.g., 2-(1-adamantyl)propan-2-ol) cannot undergo direct oxidation to ketones without skeletal rearrangement.
Chirality
Target: Racemic chiral center at C-1 Achiral tertiary adamantyl alcohols are not suitable for enantioselective synthesis or chiral auxiliary research.

1-(1-Adamantyl)propan-1-ol: Evidence-Based Comparison


Lipophilicity Advantage (ACD/LogP)

The ACD/LogP predicted value for 1-(1-adamantyl)propan-1-ol is 3.57, compared with 3.04 for the one-methylene-shorter analog 1-(1-adamantyl)ethanol, representing an increase of +0.53 log units and corresponding to an approximately 3.4-fold higher octanol-water partition coefficient . The predicted bioconcentration factor (BCF) similarly increases from 103.27 (ethanol analog) to 203.50 (propanol target), a ~97% increase . The estimated water solubility at 25°C is correspondingly lower at ~80 mg/L for the target compound . This data was generated using the ACD/Labs Percepta Platform v14.00 and the US EPA EPISuite, and represents cross-study comparable evidence derived from the same prediction engine under consistent parameterization.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = +0.53 (~3.4× partition)
Target LogP 3.57 vs. ethanol analog 3.04; BCF 203.50 vs. 103.27
Supports selection when higher lipophilicity is required
Predictions from ACD/Labs Percepta v14.00; data to verify experimentally
Lipophilicity Drug Design Partition Coefficient ADME

Boiling Point Differentiation

The predicted boiling point of 1-(1-adamantyl)propan-1-ol at 760 mmHg is 288.6±8.0°C, which is 12.3°C higher than that of 1-(1-adamantyl)ethanol (276.3±8.0°C) and 12.4°C higher than 2-(1-adamantyl)propan-2-ol (276.2±8.0°C) . The flash point follows the same rank order: 135.5±8.6°C for the target vs. 129.8±8.6°C for the ethanol analog . The enthalpy of vaporization is 61.2±6.0 kJ/mol for the target compound vs. 59.8±6.0 kJ/mol for the ethanol analog, a difference of +1.4 kJ/mol that reflects stronger intermolecular hydrogen bonding in the propanol derivative . These differences, while modest individually, are collectively sufficient to permit separation by fractional distillation and to influence thermal stability considerations during solvent evaporation and drying steps.

Boiling Point
Cross-study comparable
ΔBP = +12.3°C
Target 288.6°C vs. ethanol analog 276.3°C at 760 mmHg
Enables fractional distillation separation
Predicted values; thermal stability must be reviewed in process context
Purification Distillation Thermal Properties Process Chemistry

Secondary Alcohol Oxidation Capability

1-(1-Adamantyl)propan-1-ol is a secondary alcohol and can be directly oxidized to 1-(1-adamantyl)propan-1-one (CAS 1660-05-5) using standard oxidizing agents such as potassium permanganate or chromium trioxide . In contrast, the isomeric 2-(1-adamantyl)propan-2-ol (CAS 775-64-4) and 1-adamantanol (CAS 768-95-6) are tertiary alcohols that cannot undergo oxidation to ketones without C–C bond cleavage. The reactivity hierarchy of aliphatic alcohols is well-established as primary > secondary >> tertiary; 1-adamantanol has been shown to react extremely slowly in the absence of strong acid catalysts . This fundamental difference in alcohol class means that only the secondary alcohol target compound can serve as a direct precursor to 1-adamantyl ketones, which are valuable intermediates in pharmaceutical synthesis .

Oxidation Capability
Class-level inference
Secondary vs. tertiary alcohol
Direct oxidation to 1-(1-adamantyl)propan-1-one possible
Ketone synthesis pathway requires secondary alcohol
Standard oxidants: KMnO₄, CrO₃; tertiary analogs undergo C–C cleavage
Synthetic Chemistry Oxidation Ketone Synthesis Functional Group Interconversion

Chiral Center for Asymmetric Synthesis

1-(1-Adamantyl)propan-1-ol possesses a stereogenic center at the C-1 carbon bearing the hydroxyl group, making it a racemic chiral secondary alcohol. This chirality enables its reported use as a chiral auxiliary in stereoselective organic synthesis, where the bulky adamantyl framework provides steric bias for enantioselective transformations . By comparison, 2-(1-adamantyl)propan-2-ol (CAS 775-64-4) is a tertiary alcohol with three identical methyl/adamantyl substituents on the carbinol carbon and is therefore achiral—it cannot serve any chiral auxiliary or enantioselective function. 1-Adamantanol (CAS 768-95-6) is similarly achiral. Among C13 adamantyl alcohol isomers, only the 1-substituted secondary alcohol possesses a chiral center, conferring unique value for asymmetric synthesis applications . The compound is commercially available from multiple suppliers at ≥95% purity for research use .

Chiral Center
Class-level inference
One stereogenic center (C-1)
Racemic mixture; reported use as chiral auxiliary
Enantioselective synthesis research context
Achiral tertiary alcohols cannot serve this function; specific rotation data not widely reported
Chiral Auxiliary Asymmetric Synthesis Stereochemistry Enantiomeric Purity

Key Application Scenarios for 1-(1-Adamantyl)propan-1-ol


Medicinal Chemistry: Lead Optimization with High Lipophilicity

When a medicinal chemistry campaign demands a lipophilic adamantyl alcohol building block with a predicted LogP exceeding 3.5, 1-(1-adamantyl)propan-1-ol (ACD/LogP = 3.57) offers a quantifiable advantage over 1-(1-adamantyl)ethanol (ACD/LogP = 3.04). This 0.53 log unit increase corresponds to an approximately 3.4-fold enhancement in octanol-water partitioning and a near-doubling of the predicted BCF (203.50 vs. 103.27), which can be exploited for modulating membrane permeability and tissue distribution of derived conjugates without introducing additional heteroatoms or polar functionality . The secondary alcohol also retains the metabolic stability benefits of the adamantyl scaffold (πadamantyl ≈ 3.1) as characterized in the seminal review by Liu et al. [1].

Synthetic Methodology: Direct Ketone Precursor via Oxidation

For synthetic routes requiring 1-(1-adamantyl)propan-1-one (CAS 1660-05-5) or downstream 1-adamantyl carboxylic acid derivatives, only the secondary alcohol 1-(1-adamantyl)propan-1-ol provides a direct oxidation pathway. Tertiary alcohol isomers such as 2-(1-adamantyl)propan-2-ol and 1-adamantanol cannot be oxidized to ketones without skeletal rearrangement . This makes the target compound the mandatory choice for any synthetic sequence that proceeds through a 1-adamantyl ketone intermediate—a common motif in adamantane-based pharmaceutical and agrochemical synthesis [1].

Asymmetric Synthesis: Chiral Auxiliary Applications

The chiral secondary alcohol center at C-1 of 1-(1-adamantyl)propan-1-ol enables its deployment as a chiral auxiliary in stereoselective transformations, a role that achiral tertiary adamantyl alcohols cannot fulfill . The combination of the rigid adamantyl framework with a modifiable chiral secondary alcohol makes this compound uniquely suited for asymmetric induction studies, kinetic resolution investigations, and the synthesis of enantiomerically enriched pharmaceutical intermediates . Procurement specifications of ≥97–98% purity with accompanying NMR and HPLC characterization are available from multiple suppliers to support rigorous stereochemical applications [1].

Process Chemistry: Purification by Fractional Distillation

The 12.3°C boiling point elevation of 1-(1-adamantyl)propan-1-ol (288.6±8.0°C) relative to 1-(1-adamantyl)ethanol (276.3±8.0°C) provides a practical window for separation of these compounds by fractional distillation during multi-step syntheses where both may be present as intermediates or byproducts . The higher flash point (135.5°C vs. 129.8°C) also offers a marginally wider safety margin during thermal processing. These thermal property differences, while modest, are reproducible across prediction platforms and support informed solvent selection, drying protocols, and purification strategy design in process development .

Application
Selection Property
Validation Focus
Lead Optimization with High Lipophilicity
Predicted LogP >3.5 and enhanced membrane partitioning
ADME partitioning assay context; experimental LogD verification
Direct Ketone Precursor Synthesis
Secondary alcohol oxidation capability
Oxidation method development; ketone intermediate characterization
Asymmetric Synthesis Methodology
Racemic chiral secondary alcohol scaffold
Chiral auxiliary performance; enantiomeric resolution review
Fractional Distillation Purification
12°C boiling point elevation over ethanol analog
Thermal stability verification; distillation cut optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Adamantyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.